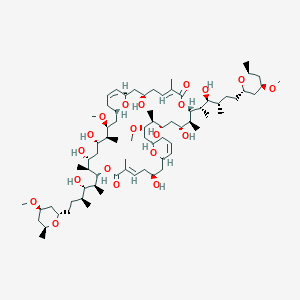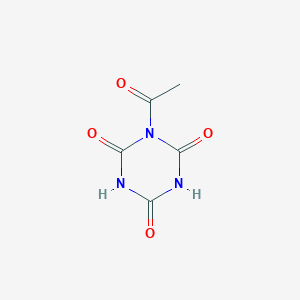
1-Acetyl-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-1,3,5-triazinane-2,4,6-trione, also known as Cyanuric Acid, is a chemical compound that is widely used in various industrial and research applications. It is a white crystalline powder that is highly soluble in water and has a wide range of chemical properties that make it useful in different fields of study.
Mecanismo De Acción
1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid acts as a stabilizer or preservative for various chemicals and compounds. It forms strong bonds with other chemicals, which helps to prevent them from breaking down or degrading over time. This property makes it useful in many industrial applications, including the production of pool chemicals and cleaning agents.
Efectos Bioquímicos Y Fisiológicos
1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid does not have any significant biochemical or physiological effects on humans or animals. It is considered to be non-toxic and safe for use in various industrial and research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid in lab experiments are its stability, solubility, and versatility. It can be easily synthesized and purified, making it a cost-effective option for researchers. However, its limitations include its potential to interfere with other chemicals and compounds, which can affect the accuracy of experimental results.
Direcciones Futuras
There are many future directions for the research and development of 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid. One potential area of study is its use as a catalyst for chemical reactions. Researchers are also exploring its potential as a building block for the synthesis of new drugs and materials. Additionally, there is ongoing research into the environmental impact of 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid and its potential as a renewable resource.
Métodos De Síntesis
The synthesis of 1-Acetyl-1,3,5-triazinane-2,4,6-trione involves the reaction of urea with cyanuric chloride. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified by recrystallization or distillation to obtain a pure form of 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid.
Aplicaciones Científicas De Investigación
1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid has many scientific research applications, especially in the field of chemistry. It is used as a building block for the synthesis of various chemicals, including herbicides, fungicides, and flame retardants. It is also used in the production of plastics, dyes, and pharmaceuticals.
Propiedades
Número CAS |
102635-15-4 |
|---|---|
Nombre del producto |
1-Acetyl-1,3,5-triazinane-2,4,6-trione |
Fórmula molecular |
C5H5N3O4 |
Peso molecular |
171.11 g/mol |
Nombre IUPAC |
1-acetyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C5H5N3O4/c1-2(9)8-4(11)6-3(10)7-5(8)12/h1H3,(H2,6,7,10,11,12) |
Clave InChI |
GGKPMRMPVFMNQR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)NC(=O)NC1=O |
SMILES canónico |
CC(=O)N1C(=O)NC(=O)NC1=O |
Sinónimos |
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






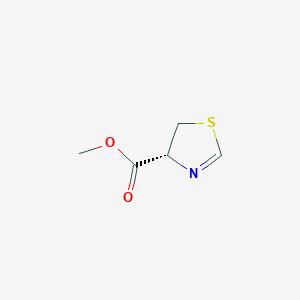

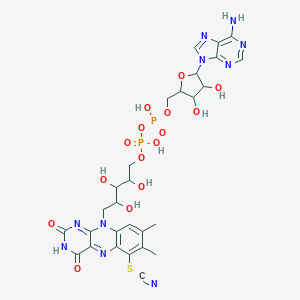
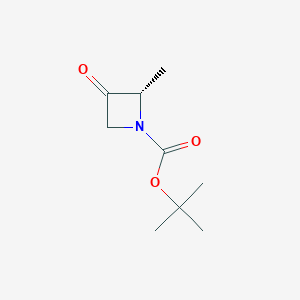
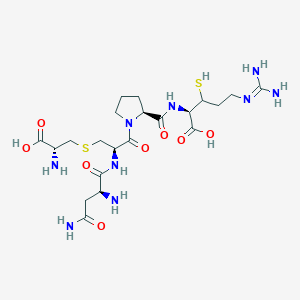
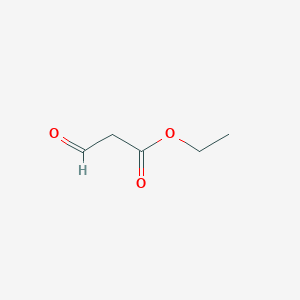
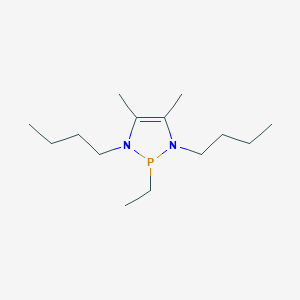
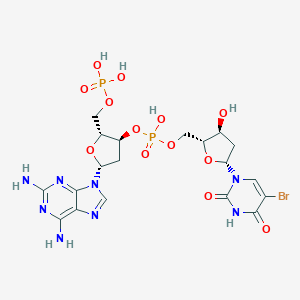
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
